molecular formula C16H16Cl2 B14520499 1,1'-(2-Methylpropylidene)bis(4-chlorobenzene) CAS No. 62897-49-8

1,1'-(2-Methylpropylidene)bis(4-chlorobenzene)

Cat. No.: B14520499
CAS No.: 62897-49-8
M. Wt: 279.2 g/mol
InChI Key: BKOIPYWPOJRHSU-UHFFFAOYSA-N
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Description

1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorobenzene rings connected by a 2-methylpropylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzene with 2-methylpropylidene chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through an electrophilic aromatic substitution mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like sodium amide (NaNH2) and potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) derivatives with additional chlorine atoms on the aromatic rings .

Mechanism of Action

The mechanism of action of 1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) involves its interaction with molecular targets through electrophilic and nucleophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to potential biological effects . The specific pathways and targets involved depend on the nature of the substituents and the conditions under which the reactions occur.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Methylpropylidene)bis(4-chlorobenzene) is unique due to its specific 2-methylpropylidene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62897-49-8

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-2-methylpropyl]benzene

InChI

InChI=1S/C16H16Cl2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16H,1-2H3

InChI Key

BKOIPYWPOJRHSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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